(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine
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Overview
Description
(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine is a complex organic compound characterized by the presence of multiple halogen atoms and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 3,4-dichloroaniline in the presence of a base to form the corresponding imine. This imine is then reduced to the hydroxylamine derivative using a reducing agent such as sodium borohydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.
Mechanism of Action
The mechanism of action of (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-phenylethylidene}hydroxylamine
- (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-chlorophenyl)ethylidene}hydroxylamine
Uniqueness
The uniqueness of (Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine lies in its specific combination of halogen atoms and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
(NZ)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-7(3-10(9)16)12(22-23)5-13-11(17)4-8(6-21-13)14(18,19)20/h1-4,6,23H,5H2/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRVRPYOMAQLFQ-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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